molecular formula C18H26ClN3O B2733235 (3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1788784-58-6

(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2733235
CAS No.: 1788784-58-6
M. Wt: 335.88
InChI Key: VIBCWYYEADHQOB-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H26ClN3O and its molecular weight is 335.88. The purity is usually 95%.
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Scientific Research Applications

Molecular Conformation Modulating Luminescence Switching between Delayed Fluorescence and Room-Temperature Phosphorescence

A study designed and synthesized a new pure organic donor-acceptor molecule, showcasing near ultraviolet delayed fluorescence and dual emission of near ultraviolet delayed fluorescence and yellow room-temperature phosphorescence. This research illuminates the potential of such compounds in light-emitting diode applications and other optoelectronic devices, opening new avenues for the development of energy-efficient and high-performance organic materials (Wen et al., 2021).

Antifungal Activity of Novel Methanone Derivatives

Investigation into a series of novel methanone derivatives revealed promising antifungal activities, particularly those with specific substituents such as 4-chlorophenyl. This study contributes to the understanding of structure-activity relationships within this class of compounds, suggesting their potential as lead compounds for the development of new antifungal agents (Lv et al., 2013).

Inhibitory Activity Against Acetylcholinesterase and Butyrylcholinesterase

Research on arylisoxazole‐phenylpiperazines demonstrated significant inhibitory activity against acetylcholinesterase, with potential implications for treating neurodegenerative diseases such as Alzheimer's. The specificity of these compounds towards acetylcholinesterase over butyrylcholinesterase highlights their therapeutic potential, underscoring the importance of targeted drug design in neuropharmacology (Saeedi et al., 2019).

Anticancer and Antimicrobial Activity of Heterocyclic Compounds

The synthesis and evaluation of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties demonstrated significant anticancer and antimicrobial activities. This research provides a foundation for further exploration of these compounds as potential therapeutic agents, showcasing the critical role of heterocyclic chemistry in drug discovery and development (Katariya et al., 2021).

Synthesis of Ligands for Central Nervous System Receptors

The development of novel ligands for central nervous system receptors through the synthesis of (1-benzylpiperazin-2-yl)methanols from (S)-serine highlights the potential for creating more effective CNS drugs. This innovative approach underscores the importance of amino acid derivatives in medicinal chemistry, offering new pathways for the treatment of CNS disorders (Beduerftig et al., 2001).

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-20-10-12-21(13-11-20)18(23)22-9-3-2-4-16(14-22)15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCWYYEADHQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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